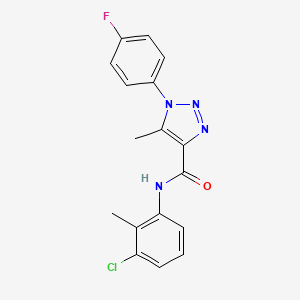

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c1-10-14(18)4-3-5-15(10)20-17(24)16-11(2)23(22-21-16)13-8-6-12(19)7-9-13/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCWVKNLBLIBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Substitution Reactions: The introduction of the 3-chloro-2-methylphenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions may require the presence of a base and elevated temperatures.

Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution, while acids like sulfuric acid (H₂SO₄) can promote electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: It may be used as a tool compound in biological studies to investigate cellular pathways and mechanisms.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Industry: It could be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and cellular experiments.

Comparison with Similar Compounds

Halogen-Substituted Isostructural Analogs

Key Compounds :

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Structural and Crystallographic Insights :

- Isostructurality : Compounds 4 and 5 are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Both exhibit near-planar conformations except for one fluorophenyl group oriented perpendicular to the molecular plane .

- Therapeutic Implications : The retention of isostructurality suggests that halogen substitution can fine-tune electronic properties (e.g., dipole moments) without compromising structural integrity, a critical factor in drug design for optimizing target interactions .

Table 1: Comparative Structural Data

| Property | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|

| Crystal System | Triclinic $ P\overline{1} $ | Triclinic $ P\overline{1} $ |

| Halogen Substituent | 4-Chlorophenyl | 4-Fluorophenyl |

| Planarity | Near-planar | Near-planar |

| Key Intermolecular Interactions | C–Cl···π and C–F···π | C–F···π and F···H–C |

Methylphenyl-Substituted Derivatives

Key Compound : N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives .

Comparison :

- Substituent Effects: Replacing the 4-fluorophenyl group in the target compound with a 4-methylphenyl group (as in ) introduces steric bulk and reduces electronegativity.

- Synthetic Methodology : Both classes are synthesized via carboxamide formation using thionyl chloride-mediated coupling, ensuring comparable synthetic accessibility .

Heterocyclic Variants with Oxadiazole and Benzoxazole Moieties

Key Compounds :

Comparison :

- Heterocyclic Core Modifications : Substitution of the triazole core with benzoxazole () or oxadiazole () alters π-π stacking and hydrogen-bonding capabilities. For example, benzoxazole’s fused ring system enhances rigidity, which may improve metabolic stability but reduce conformational flexibility .

Amino-Substituted Triazole Derivatives

Key Compound: 5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide .

Comparison :

- Biological Activity: Amino-substituted triazoles are often associated with enhanced antimicrobial or anticancer activity, suggesting that the target compound’s lack of this group may limit its efficacy in certain therapeutic contexts .

Methodological Considerations in Structural Analysis

The structural characterization of the target compound’s analogs (e.g., Compounds 4 and 5) relied on single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) and visualization via WinGX/ORTEP . These tools ensure high-precision structural comparisons, critical for elucidating subtle differences in halogen-substituted derivatives.

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Molecular Structure:

- Molecular Formula: C18H19ClFN3

- Molecular Weight: 363.9 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include controlled temperatures and the use of catalysts to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Triazole Derivative B | Escherichia coli | 16 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.

Anti-inflammatory and Neuroprotective Effects

In vitro studies have demonstrated that triazole derivatives can inhibit pro-inflammatory cytokines and exhibit neuroprotective effects. For example, one study reported a derivative with an IC50 value of 2.91 ± 0.47 μM for nitric oxide production inhibition in neuroinflammatory models. This effect is believed to result from the compound's ability to block the NF-κB signaling pathway and reduce reactive oxygen species (ROS) generation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Interaction: It could interact with specific receptors that modulate cellular responses to stress and inflammation.

- Metal Chelation: The ability to chelate biometals such as Cu²⁺ has been suggested as a mechanism contributing to its neuroprotective activity.

Case Study 1: Neuroprotection in Alzheimer’s Models

In a study involving scopolamine-induced cognitive impairment in mice, administration of a triazole derivative led to significant improvements in learning and memory functions. The study highlighted the compound's potential for treating neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited potent activity against multi-drug resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.